2-Acetyl-4-methoxybenzaldehyde
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Overview
Description
2-Acetyl-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a derivative of benzaldehyde, featuring an acetyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 40°C for about 35 minutes .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of microwave-assisted reactions to enhance reaction rates and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high yields and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively
Major Products Formed
Oxidation: 2-Acetyl-4-methoxybenzoic acid.
Reduction: 2-Acetyl-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyl-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceutical agents, particularly for its antimicrobial activity.
Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 2-acetyl-4-methoxybenzaldehyde, particularly in its antimicrobial activity, involves disrupting the cell membrane integrity of bacteria. This leads to the leakage of intracellular contents and ultimately cell death. The compound targets the bacterial cell membrane, causing structural damage and inhibiting biofilm formation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an acetyl group.
4-Methoxybenzaldehyde: Lacks the acetyl group at the second position.
2-Acetylbenzaldehyde: Lacks the methoxy group at the fourth position.
Uniqueness
2-Acetyl-4-methoxybenzaldehyde is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Properties
IUPAC Name |
2-acetyl-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(12)10-5-9(13-2)4-3-8(10)6-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIXGPVIJPHUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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